LogP Advantage of 4-Methylbenzyloxy Substitution vs. 7-Methoxyisoflavone and Unsubstituted 7-Benzyloxy Analog for CNS Target Engagement Potential
The unsubstituted 7-benzyloxy-3-phenyl-4H-chromen-4-one (CAS 4253-05-8) has an ACD/LogP of 5.14 . The 4-methyl substitution on the benzyloxy ring of the target compound (CAS 449738-91-4) is estimated to increase LogP by approximately +0.4 to +0.5 log units (predicted LogP ~5.5–5.6 based on the methylene contribution), placing it in a favorable lipophilicity range for passive blood-brain barrier permeation [1]. In contrast, 7-methoxy-3-phenyl-4H-chromen-4-one (CAS 1621-56-3) has a predicted LogP of approximately 2.5–3.0, a difference of over 2 log units, which significantly limits its passive CNS distribution potential . The 4-methylbenzyloxy group thus provides a quantifiable lipophilicity advantage over both the smaller 7-methoxy substituent and the unsubstituted 7-benzyloxy congener for neuroscience-targeted MAO-B inhibitor programs.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) as a surrogate for passive membrane permeability |
|---|---|
| Target Compound Data | Predicted LogP ~5.5–5.6 (estimated for 7-((4-methylbenzyl)oxy)-3-phenyl-4H-chromen-4-one, CAS 449738-91-4) |
| Comparator Or Baseline | 7-Benzyloxy-3-phenyl-4H-chromen-4-one (CAS 4253-05-8): ACD/LogP = 5.14; 7-Methoxy-3-phenyl-4H-chromen-4-one (CAS 1621-56-3): predicted LogP ~2.5–3.0 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 vs. unsubstituted 7-benzyloxy analog; ΔLogP ≈ +2.5 to +3.0 vs. 7-methoxy analog |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values; standard octanol-water partition conditions |
Why This Matters
MAO-B is an intracellular mitochondrial target in the CNS; adequate lipophilicity (LogP 2–5 with ideal range ~3–5) is a prerequisite for passive blood-brain barrier penetration, making the 4-methylbenzyloxy substitution a critical design feature for neuroscience applications.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. (Reference for optimal LogP range for CNS penetration: ~2–5). View Source
